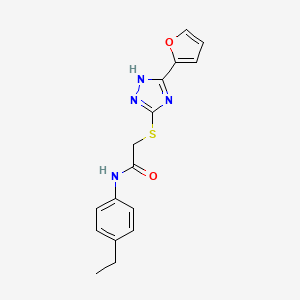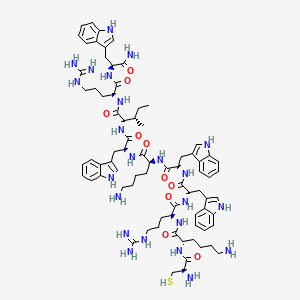
CysHHC10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
CysHHC10 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound involves scaling up the SPPS process. This requires optimization of reaction conditions to ensure high yield and purity. The peptide is then purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized to obtain a stable, dry powder .
Analyse Des Réactions Chimiques
Types of Reactions
CysHHC10 undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds, which can stabilize its structure.
Reduction: Reduction reactions can break disulfide bonds, leading to changes in the peptide’s conformation.
Substitution: Substitution reactions can modify specific amino acid residues, altering the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Various reagents can be used depending on the specific substitution desired.
Major Products Formed
The major products formed from these reactions include modified peptides with altered structural and functional properties. For example, oxidation can lead to the formation of disulfide-bonded peptides, while reduction can yield peptides with free thiol groups .
Applications De Recherche Scientifique
CysHHC10 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its antimicrobial properties and potential use in combating bacterial infections.
Medicine: Explored as a potential therapeutic agent for treating infections caused by antibiotic-resistant bacteria.
Industry: Utilized in the development of antimicrobial coatings and materials
Mécanisme D'action
CysHHC10 exerts its antimicrobial effects by disrupting the cell membranes of bacteria. The peptide interacts with the lipid bilayer, causing membrane destabilization and leakage of cellular contents. This leads to cell death. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane integrity and function .
Comparaison Avec Des Composés Similaires
CysHHC10 is unique compared to other antimicrobial peptides due to its specific amino acid sequence and strong antimicrobial activity. Similar compounds include:
Magainin: Another antimicrobial peptide with a different amino acid sequence and mechanism of action.
LL-37: A human antimicrobial peptide with broader activity but different structural properties.
Nisin: An antimicrobial peptide used in food preservation with a different mode of action
This compound stands out due to its potent activity against a wide range of bacteria and its potential for various applications in research and industry.
Propriétés
Formule moléculaire |
C77H107N23O10S |
|---|---|
Poids moléculaire |
1546.9 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]hexanamide |
InChI |
InChI=1S/C77H107N23O10S/c1-3-43(2)65(75(110)95-60(29-17-33-87-77(84)85)69(104)96-61(66(81)101)34-44-38-88-53-22-8-4-18-48(44)53)100-74(109)64(37-47-41-91-56-25-11-7-21-51(47)56)98-70(105)58(27-13-15-31-79)94-72(107)62(35-45-39-89-54-23-9-5-19-49(45)54)99-73(108)63(36-46-40-90-55-24-10-6-20-50(46)55)97-71(106)59(28-16-32-86-76(82)83)93-68(103)57(26-12-14-30-78)92-67(102)52(80)42-111/h4-11,18-25,38-41,43,52,57-65,88-91,111H,3,12-17,26-37,42,78-80H2,1-2H3,(H2,81,101)(H,92,102)(H,93,103)(H,94,107)(H,95,110)(H,96,104)(H,97,106)(H,98,105)(H,99,108)(H,100,109)(H4,82,83,86)(H4,84,85,87)/t43-,52-,57-,58-,59-,60-,61-,62-,63-,64-,65-/m0/s1 |
Clé InChI |
PJBFDSOFZLGAIV-PMHVRGKBSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CS)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


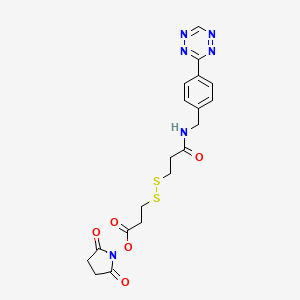




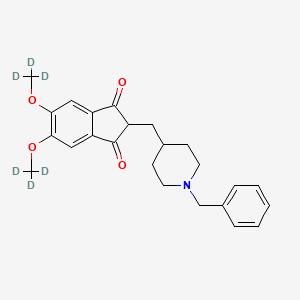
![oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B15144652.png)




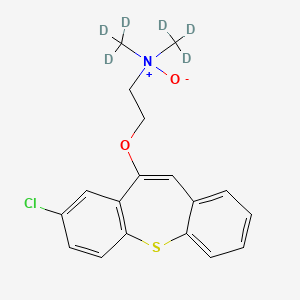
![(4aS,10bS)-3,3-dideuterio-4-(1,1-dideuteriopropyl)-2,4a,5,10b-tetrahydrochromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B15144685.png)
